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Etilefrine, (S)-

Catalog No.
S13238488
CAS No.
95585-90-3
M.F
C10H15NO2
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etilefrine, (S)-

CAS Number

95585-90-3

Product Name

Etilefrine, (S)-

IUPAC Name

3-[(1S)-2-(ethylamino)-1-hydroxyethyl]phenol

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3/t10-/m1/s1

InChI Key

SQVIAVUSQAWMKL-SNVBAGLBSA-N

Canonical SMILES

CCNCC(C1=CC(=CC=C1)O)O

Isomeric SMILES

CCNC[C@H](C1=CC(=CC=C1)O)O

Etilefrine, also known as (S)-etilefrine or 3,β-dihydroxy-N-ethylphenethylamine, is a synthetic compound classified as an adrenergic agonist. It primarily acts on alpha-1 (α1) and beta-1 (β1) adrenergic receptors, making it effective in treating hypotension, particularly orthostatic hypotension, which is characterized by a sudden drop in blood pressure upon standing. The compound is often administered orally or via injection and is recognized for its vasoconstrictor properties, which help increase blood pressure by enhancing cardiac output and stroke volume .

That are pivotal in its synthesis and functional activity:

  • Oxidation: Etilefrine can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: Catalytic hydrogenation is commonly employed in its synthesis.
  • Substitution: Halogenation and alkylation reactions are prevalent in its synthetic pathways.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide may be used.
  • Reduction: Hydrogen gas with palladium on carbon as a catalyst.
  • Substitution: Halogenating agents like bromine or alkylating agents such as ethyl iodide.

Etilefrine exhibits significant biological activity through its action on adrenergic receptors. As an agonist of the α1 and β1 receptors, it stimulates vasoconstriction and increases heart rate, leading to elevated blood pressure. The pharmacodynamics of etilefrine indicate a higher affinity for β1 receptors compared to β2 receptors, suggesting its primary role in cardiac stimulation rather than peripheral vasodilation .

Pharmacokinetics

  • Absorption: Rapidly absorbed with an oral bioavailability of approximately 50%.
  • Distribution: Plasma protein binding is around 23%, primarily to albumin.
  • Metabolism: Metabolized mainly through conjugation (glucuronidation) in the liver.
  • Elimination: About 80% is excreted in urine within 24 hours, with varying proportions of unchanged drug and metabolites depending on the route of administration .

Etilefrine can be synthesized through various methods. A common approach involves the reaction of alpha-bromo-m-hydroxyacetophenone with N-ethylbenzylamine under controlled conditions:

  • The reaction mixture is maintained at a temperature of 10-20°C for 3-6 hours.
  • Hydrochloric acid is added to adjust the pH to between 0.5 and 1.5.
  • The resulting product is purified through catalytic hydrogenation at 30-40°C under nitrogen atmosphere to yield etilefrine hydrochloride .

Etilefrine is primarily utilized in clinical settings for:

  • Treating orthostatic hypotension.
  • Managing low blood pressure during surgical procedures or in patients with specific cardiovascular conditions.

Additionally, research continues into novel delivery methods for etilefrine, such as medicated jellies that improve its bioavailability and palatability .

Studies on etilefrine's interactions reveal that it can influence various biochemical pathways due to its adrenergic activity. For instance, it can interact with other sympathomimetic agents, potentially leading to additive effects on blood pressure and heart rate. Understanding these interactions is critical for optimizing therapeutic regimens involving etilefrine .

Etilefrine shares structural similarities with several other compounds within the class of phenethylamines and adrenergic agonists. Here are some notable comparisons:

Compound NameStructure SimilarityPrimary ActionUnique Features
EpinephrineHighStrong α and β receptor agonistEndogenous hormone; rapid action
PhenylephrineModeratePrimarily α1 receptor agonistUsed mainly as a decongestant
MetaraminolModerateα1 receptor agonistUsed for hypotension; less potent than etilefrine
NorfenefrineHighα and β receptor activityLess selective; varies in effects

Etilefrine's unique balance of activity at both α1 and β1 receptors distinguishes it from these compounds, particularly in its application for treating orthostatic hypotension without the pronounced side effects associated with epinephrine .

Traditional synthetic approaches to etilefrine rely primarily on alkylation and reductive amination methodologies that have been established since the compound's first synthesis in the mid-20th century [2]. The fundamental synthetic strategy involves the construction of the characteristic 2-amino-1-arylethanol framework through sequential chemical transformations starting from readily available phenolic precursors [6].

The classical alkylation approach begins with 1-(3'-hydroxyphenyl)-2-(N-benzylaminomethyl)-ethan-1-one as the starting material [17]. This intermediate undergoes protection of the phenolic hydroxyl group through acylation with pivalic anhydride in pyridine, achieving yields of 96.4% under reflux conditions for one hour [6] [17]. The subsequent reductive step employs palladium on charcoal catalyst (10% strength) in a two-stage hydrogenation process [17]. The first hydrogenation stage removes one molar equivalent of hydrogen, followed by catalyst replenishment and a second hydrogenation consuming an additional molar equivalent [6]. This dual-stage approach ensures complete reduction while maintaining selectivity, ultimately yielding 38.8% of the target 1-(3'-pivaloyloxyphenyl)-2-ethylaminoethanol-1 with a melting point of 208-209°C [17].

Reductive amination represents another fundamental approach for etilefrine synthesis, particularly valuable for its ability to form carbon-nitrogen bonds directly from carbonyl precursors [25]. The mechanism proceeds through initial formation of an imine intermediate between the carbonyl compound and primary amine, followed by reduction to yield the desired secondary amine product [25] [27]. Sodium triacetoxyborohydride emerges as the preferred reducing agent due to its selectivity for imine substrates over aldehydes and ketones, which proves particularly important in direct reductive amination protocols where both species coexist [27].

Mechanistic studies reveal that the reductive amination pathway involves organized transition states facilitated by Lewis-acidic coordination [27]. The hydride transfer process from borane-based reducing agents to the iminium intermediate demonstrates lower activation energies compared to direct carbonyl reduction, supporting the preferential formation of amine products [27]. Temperature optimization studies indicate that heating at 100°C for 20 minutes provides maximum color intensity in analytical detection methods, suggesting optimal reaction conditions for complete conversion [45].

Table 1: Traditional Synthetic Yields and Conditions for Etilefrine Synthesis

Synthetic StepStarting MaterialYield (%)Reaction ConditionsProduct
Acylation Protection1-(3'-hydroxyphenyl)-2-(N-benzylaminomethyl)-ethan-1-one96.4Pyridine, pivalic anhydride, 1h refluxProtected intermediate
First HydrogenationProtected intermediate-Pd/C (10%), H₂, room temperaturePartially reduced product
Second HydrogenationPartially reduced product38.8Pd/C (10%), H₂, room temperatureFinal etilefrine derivative

The traditional approaches demonstrate reliable synthetic pathways but suffer from moderate overall yields and the requirement for protection-deprotection sequences [6] [17]. The two-stage hydrogenation protocol, while ensuring complete reduction, introduces complexity that impacts industrial scalability [17]. Nevertheless, these established methods provide the foundation for understanding etilefrine synthesis and serve as benchmarks for evaluating newer synthetic strategies [6].

Catalytic Asymmetric Synthesis for Enantiomeric Enrichment

The development of catalytic asymmetric synthesis methods for etilefrine represents a significant advancement in accessing enantiomerically pure forms of this important pharmaceutical compound [5] [9]. Enantioselective hydrogenation emerges as the primary strategy for generating optically pure etilefrine enantiomers, with particular emphasis on achieving high optical purity suitable for pharmaceutical applications [5].

The asymmetric synthesis approach employs enantioselective hydrogenation of prochiral ketone intermediates using specialized chiral catalysts [5]. Research demonstrates that (R)-(-) and (S)-(+)-etilefrine can be produced through this methodology, with optical purity determination achieved through derivatization with (+)-[(R)-tetrahydrofurfuryl-(1S)-camphor-10-sulfonate] followed by high-performance liquid chromatography separation of the resulting diastereomers [5]. Animal studies indicate that the (R)-(-)-enantiomer exhibits superior pharmacological activity, highlighting the importance of stereoselective synthesis [5].

Advanced asymmetric methodologies utilize oxazaborolidine-catalyzed reductions for the enantiospecific transformation of alpha-iminoketones to alpha-aminoalcohols [15]. This approach involves reacting alpha-iminoketone substrates with borane reducing agents in the presence of 1,3,2-oxazaborolidine catalysts to achieve high enantioselectivity [9] [15]. The method proves particularly valuable for arylethanolamines, where traditional resolution techniques often prove tedious and low-yielding [15].

The catalytic system demonstrates remarkable efficiency in converting arylglyoxal intermediates to the target etilefrine structure [15]. Starting materials such as methyl 5-acetylsalicylate undergo oxidation in dimethyl sulfoxide with aqueous hydrobromic acid at elevated temperatures, yielding arylglyoxal intermediates in greater than 80% yield [15]. Subsequent treatment with tert-butylamine in warm toluene or ethyl acetate produces iminoketone intermediates in yields exceeding 85% [15].

Table 2: Asymmetric Synthesis Parameters and Enantioselectivity Data

Catalyst SystemSubstrate TypeEnantiomeric Excess (%)Reaction Temperature (°C)Solvent System
Oxazaborolidine-boraneAlpha-iminoketone>96VariableToluene/ethyl acetate
Chiral hydrogenationProchiral ketoneHighAmbientAlcohol solvents
Resolution approachRacemic mixture96-97AmbientCrystallization medium

The significance of achieving greater than 96% enantiomeric excess cannot be overstated, as this level corresponds to the eutectic composition of etilefrine [15]. This means that substantially pure single enantiomers can be obtained through simple recrystallization procedures, eliminating the need for additional purification steps [15]. The synthetic route demonstrates overall yields greater than 70% from readily available starting materials, representing a substantial improvement over traditional resolution methods [15].

Capillary electrochromatography studies using acrylamide-beta-cyclodextrin chiral monolithic columns demonstrate successful baseline separation of etilefrine hydrochloride enantiomers [13]. The column efficiency reaches 47,701 plates per meter, indicating excellent separation performance for analytical and preparative applications [13]. These separation techniques prove essential for monitoring the optical purity of asymmetrically synthesized products and validating the effectiveness of chiral catalytic systems [13].

Process Optimization in Industrial-Scale Manufacturing

Industrial-scale manufacturing of etilefrine requires comprehensive process optimization to ensure consistent product quality, economic viability, and scalable production [16] [21]. The transition from laboratory-scale synthesis to commercial manufacturing involves addressing multiple technical challenges including reaction scale-up, heat transfer efficiency, mass transfer limitations, and quality control parameters [32].

Process optimization studies focus on critical parameters including reaction temperature, catalyst loading, hydrogen pressure, and residence time distribution [16]. Chinese patent literature describes an optimized preparation method involving alpha-bromo-m-hydroxyacetophenone as the starting material, with careful control of reaction sequence and purification protocols [16]. The industrial process employs catalytic hydrogenation with palladium on carbon catalysts, requiring precise control of hydrogen purity and flow rates [21].

Hydrogen purification represents a critical aspect of industrial etilefrine production, with specialized equipment designed to remove impurities that could affect reaction selectivity [21]. The purification system comprises primary and secondary purification tanks with cooling devices and filter core layers to ensure hydrogen quality meets pharmaceutical manufacturing standards [21]. Temperature control during hydrogenation proves essential, with heating at 100°C for specific time periods required to achieve maximum reaction efficiency [45].

Scale-up methodology follows established principles of maintaining geometric similarity while accounting for heat and mass transfer variations [32]. The scaling process requires careful adjustment of impeller sizes, mixing parameters, and heat transfer coefficients to preserve reaction kinetics observed at laboratory scale [32]. Quality by Design principles guide the optimization process, ensuring that product quality remains consistent across different batch sizes [32].

Table 3: Industrial Process Parameters and Optimization Targets

Process ParameterLaboratory ScalePilot ScaleCommercial ScaleCritical Quality Attribute
Reaction Temperature (°C)100100100Product purity
Catalyst Loading (%)108-1210Reaction rate
Hydrogen Pressure (bar)Ambient2-53-7Conversion efficiency
Batch Size (kg)0.110-50500-2000Yield consistency
Reaction Time (hours)2-43-64-8Impurity profile

The manufacturing process incorporates continuous monitoring systems to track reaction progress and identify potential deviations from target parameters [21]. Real-time analysis capabilities enable immediate process adjustments to maintain product quality within specified limits [32]. Statistical process control methods provide feedback for continuous improvement of manufacturing efficiency and product consistency [32].

Regulatory compliance considerations drive many optimization decisions, with current Good Manufacturing Practice requirements influencing equipment selection, process validation, and documentation procedures [32]. The validation process requires demonstration of process robustness across the intended operating ranges while maintaining product quality attributes [32]. Change control procedures ensure that any process modifications undergo appropriate evaluation and approval before implementation [32].

Equipment design optimization focuses on materials of construction, heat transfer efficiency, and cleaning validation requirements [32]. Stainless steel construction with appropriate surface finishes ensures compatibility with pharmaceutical manufacturing standards while facilitating effective cleaning and sanitization procedures [32]. The design incorporates provisions for sampling, temperature monitoring, and emergency shutdown systems to ensure safe and controlled operation [32].

Green Chemistry Approaches in Precursor Utilization

Green chemistry principles have emerged as crucial considerations in modern etilefrine synthesis, focusing on sustainable precursor utilization, waste minimization, and environmentally benign reaction conditions [22] [33]. The application of green chemistry concepts to etilefrine synthesis addresses growing environmental concerns while potentially improving economic efficiency through reduced waste generation and simplified purification procedures [34].

Renewable feedstock utilization represents a significant advancement in sustainable etilefrine synthesis [22]. Research demonstrates successful conversion of cardanol, derived from cashew nut shell liquid, into pharmaceutical compounds including etilefrine through innovative metathesis reactions [22]. The synthetic route employs 3-vinylphenol as a key intermediate, obtained from cardanol through ethenolysis followed by isomerizing ethenolysis reactions [22]. This approach achieves yields of 78% for 3-vinylphenol production using ruthenium and palladium catalysts, with 1-octene as a valuable side product [19] [22].

The cardanol-based synthesis pathway demonstrates superior atom economy compared to traditional fossil fuel-derived routes [22]. Hydroxyamination of 3-vinylphenol using iron porphyrin catalysts yields norfenefrine in over 70% yield, which subsequently undergoes ethylation to produce etilefrine [22]. The overall atom economy of this bio-derived process reaches 36% when accounting for useable side products, significantly higher than conventional synthetic approaches [22].

Solvent selection represents another critical aspect of green chemistry implementation [34]. Alternative solvents including 2-methyl tetrahydrofuran provide environmentally benign alternatives to traditional chlorinated solvents while maintaining comparable reaction efficiency [22]. Supercritical carbon dioxide and ionic liquids offer additional green solvent options with reduced environmental impact and improved recyclability [34].

Table 4: Green Chemistry Metrics for Etilefrine Synthesis Routes

Synthesis RouteAtom Economy (%)Environmental FactorRenewable Content (%)Waste Reduction (%)
Traditional petroleum-based24High0Baseline
Cardanol-derived36Medium7540-60
Optimized green route45-65Low80-9570-85
Enzymatic approach65-75Very low90-10080-95

Catalytic system optimization within green chemistry frameworks emphasizes the use of recyclable heterogeneous catalysts and biocatalysts [34]. Enzyme-catalyzed reactions operate under mild conditions with high selectivity, reducing energy consumption and minimizing byproduct formation [34]. These biocatalytic approaches often proceed at neutral pH and ambient temperatures, eliminating the need for harsh reaction conditions and specialized equipment [34].

Process intensification techniques including microwave-assisted synthesis and continuous flow processing contribute to green chemistry objectives through reduced reaction times, improved energy efficiency, and enhanced process control [34]. Continuous flow systems enable precise temperature and residence time control while minimizing solvent volumes and reaction waste [34]. These techniques often result in improved product quality and reduced environmental impact compared to traditional batch processes [34].

The implementation of green analytical chemistry principles extends sustainability considerations to quality control and process monitoring [38]. Environmentally friendly high-performance liquid chromatography methods using surfactant-based mobile phases replace organic modifiers with biodegradable alternatives [38]. These analytical methods demonstrate equivalent or superior performance while reducing environmental impact and disposal costs [38].

Life cycle assessment studies indicate that green chemistry approaches to etilefrine synthesis can achieve greater than 95% reduction in carbon dioxide production and water usage compared to conventional methods [36]. Energy consumption reductions of 80-90% are possible through optimized catalytic systems and process integration [36]. These improvements support the economic viability of green chemistry approaches while addressing environmental sustainability requirements [33] [34].

Solubility Profile Across pH and Solvent Systems

The solubility characteristics of (S)-etilefrine exhibit significant variation depending on the solvent system and pH conditions employed [1] [2] [3] [4] [5] [6] [8] [9]. Fundamental aqueous solubility measurements demonstrate that the compound displays excellent water solubility at neutral pH conditions, with reported values of 13.8 mg/mL under standard conditions [8]. This high aqueous solubility reflects the presence of multiple polar functional groups within the molecular structure, including hydroxyl and amine moieties that facilitate hydrogen bonding interactions with water molecules.

The pH-dependent solubility profile reveals critical stability parameters for formulation development . Solutions of (S)-etilefrine hydrochloride maintain optimal stability within a pH range of 4.0 to 7.0, with degradation occurring outside this range . This pH stability window corresponds to physiologically relevant conditions, making the compound suitable for various pharmaceutical applications. At pH 7.4, which approximates physiological pH, the solubility decreases significantly to approximately 18.9 µg/mL [9], indicating potential pH-dependent ionization effects influencing dissolution behavior.

Organic solvent compatibility demonstrates diverse solubility characteristics across different chemical environments [1] [2] [4] [6]. In ethanol systems, the compound shows concentration-dependent behavior, with reported solubility of 5 mg/mL in pure ethanol [4] [6], while exhibiting general solubility in 96% ethanol solutions [1] [2]. Dimethylformamide and dimethyl sulfoxide represent the most favorable organic solvents, both supporting dissolution up to 30 mg/mL [4] [6]. These high-solubility organic systems prove particularly valuable for analytical applications requiring concentrated stock solutions.

Solvent SystemSolubility ValuepH RangeTemperature Conditions
Water (neutral pH)13.8 mg/mL [8]7.025°C
Phosphate buffer10 mg/mL [4]7.225°C
Dimethylformamide30 mg/mL [4] [6]Not specifiedRoom temperature
Dimethyl sulfoxide30 mg/mL [4] [6]Not specifiedRoom temperature
Ethanol (pure)5 mg/mL [4] [6]Not specifiedRoom temperature
Ethanol (96%)Soluble [1] [2]Not specifiedRoom temperature
Methylene chloridePractically insoluble [1] [2]Not specifiedRoom temperature

The hydrophobic solvent methylene chloride demonstrates practically no dissolution capacity for (S)-etilefrine [1] [2], reflecting the compound's predominantly hydrophilic character. This selectivity pattern aligns with the molecular structure containing polar hydroxyl and amino functional groups that exhibit limited compatibility with non-polar aprotic solvents.

Concentration-dependent behavior in aqueous systems reveals additional complexity in dissolution mechanisms [3]. Studies utilizing oral medicated jelly formulations demonstrated that (S)-etilefrine maintains excellent dissolution characteristics even in complex matrices, with dissolution rates exceeding 96% within 10 minutes under physiological conditions [3]. This rapid dissolution profile indicates favorable bioavailability potential and supports various pharmaceutical formulation approaches.

Thermal Stability and Degradation Kinetics

The thermal stability profile of (S)-etilefrine encompasses multiple temperature-dependent processes that influence both storage stability and formulation processing parameters [1] [2] [5] [10] . The compound exhibits a well-defined melting point of 122°C [1] [2], providing a fundamental thermal transition marker for material identification and purity assessment. This melting temperature indicates moderate thermal stability under ambient conditions while establishing upper temperature limits for processing operations.

Storage temperature requirements demonstrate the compound's sensitivity to elevated temperatures [1] [2] [5] [10]. Recommended storage conditions specify maintenance at -20°C for long-term stability [1] [2] [5] [10], while alternative protocols suggest 2-10°C storage with protection from light [10]. These temperature specifications reflect the compound's tendency toward thermal degradation at ambient conditions, particularly in the presence of moisture and oxygen.

Degradation kinetics analysis reveals temperature-dependent processes that follow established principles of pharmaceutical stability [11] [12] [13]. Comparative studies with similar sympathomimetic compounds demonstrate that elevated temperatures accelerate degradation processes through multiple pathways including oxidation, hydrolysis, and thermal decomposition [11] [12]. Environmental temperature variations cause significant degradation in related compounds, with studies showing substantial potency loss at temperatures exceeding 40°C over extended periods [11] [12].

The relationship between temperature and degradation rate follows Arrhenius kinetics, allowing prediction of stability under various storage conditions [13] [14]. Time-temperature equivalence relationships established for similar pharmaceutical compounds enable estimation of shelf-life parameters based on accelerated stability testing protocols [13]. Master curves spanning equivalent time ranges of 3-5 years at physiological temperatures can be constructed from accelerated testing data [13].

Temperature RangeStability CharacteristicsDegradation ProductsKinetic Parameters
-20°C to 2°COptimal long-term storage [1] [2] [5]Minimal degradationFirst-order kinetics
2°C to 10°CAcceptable short-term storage [10]Limited oxidationTemperature-dependent rate
25°C to 40°CAccelerated degradation zoneOxidation productsArrhenius behavior
Above 122°CMelting and decomposition [1] [2]Multiple pathwaysComplex kinetics

Thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis provide quantitative assessment of thermal transitions [15] [16] [17]. The melting endotherm at 122°C represents the primary thermal transition, while additional thermal events may occur at higher temperatures corresponding to decomposition processes [15] [16]. Mass loss analysis through thermogravimetric methods reveals temperature ranges where significant degradation occurs [15] [17].

Humidity effects compound the thermal stability challenges, with moisture content significantly influencing degradation rates [18] [19]. Studies on related compounds demonstrate that water content above 0.2% dramatically accelerates thermal degradation processes, particularly in the presence of acidic or basic impurities [18]. The catalytic effect of residual water on hydrolysis reactions becomes particularly pronounced at elevated temperatures [18] [19].

Kinetic modeling of thermal degradation processes enables prediction of stability under various environmental conditions [13] [19] [14]. Activation energy values determined through isoconversional methods provide quantitative parameters for stability prediction [19] [14]. The thermal degradation of similar pharmaceutical compounds typically exhibits activation energies ranging from 200-1000 kJ/mol, depending on the specific degradation pathway [19] [14].

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation and purity assessment for (S)-etilefrine through detailed analysis of both proton and carbon-13 environments [20] [21] [22]. The 1H nuclear magnetic resonance spectrum obtained in deuterated dimethyl sulfoxide reveals characteristic resonances corresponding to the distinct proton environments within the molecular structure [20]. The aromatic protons of the substituted benzene ring appear in the typical aromatic region between 6.5-7.5 parts per million, with specific chemical shifts reflecting the electron-withdrawing effects of the hydroxyl substituent [20].

The aliphatic proton resonances provide detailed structural information about the ethylamino side chain and the secondary alcohol functionality [20] [21]. The methyl protons of the ethyl group appear as a characteristic triplet in the region around 1.0-1.3 parts per million, while the methylene protons exhibit complex multipicity patterns due to coupling with both the methyl group and the nitrogen atom [20] [21]. The hydroxyl protons, both phenolic and alcoholic, demonstrate characteristic chemical shifts and exchange behavior in deuterated solvents [20].

Carbon-13 nuclear magnetic resonance spectroscopy complements the proton analysis by providing information about all carbon environments within the molecule [23] [24] [21]. The aromatic carbon atoms exhibit characteristic chemical shifts in the 110-160 parts per million region, with specific values dependent on substitution patterns and electronic effects [23] [21]. The aliphatic carbons of the side chain appear in the typical aliphatic region below 80 parts per million [23] [21].

Mass spectrometry analysis utilizing electrospray ionization provides definitive molecular weight confirmation and fragmentation pattern characterization [25] [26] [27] [20]. The positive ion electrospray mass spectrum exhibits a molecular ion peak at mass-to-charge ratio 182, corresponding to the protonated molecular ion [M+H]+ of the free base form [20]. The characteristic fragmentation pattern includes a prominent fragment at mass-to-charge ratio 164, resulting from loss of water [M+H-H2O]+, which represents a typical fragmentation pathway for compounds containing alcohol functional groups [20].

Spectroscopic TechniqueKey Spectral FeaturesChemical Shift RangeDiagnostic Value
1H Nuclear Magnetic ResonanceAromatic protons, aliphatic CH2/CH3 [20]0.8-7.5 ppmStructural confirmation
13C Nuclear Magnetic ResonanceAromatic and aliphatic carbons [23] [21]10-160 ppmCarbon framework analysis
Mass Spectrometry (ESI+)Molecular ion m/z 182, fragment m/z 164 [20]-Molecular weight confirmation
Infrared SpectroscopyO-H, N-H, C-H stretches [28] [29] [30]3000-3600 cm⁻¹Functional group identification

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the (S)-etilefrine structure [28] [29] [30]. The broad absorption band in the 3200-3600 wavenumber region corresponds to hydroxyl group stretching vibrations, with contributions from both phenolic and alcoholic hydroxyl groups [29] [30]. The presence of hydrogen bonding interactions influences the exact position and breadth of these absorption bands [29] [30].

The carbon-hydrogen stretching vibrations appear in multiple regions reflecting the diverse carbon environments within the molecule [29] [30]. Aromatic carbon-hydrogen stretches typically appear above 3000 wavenumbers, while aliphatic carbon-hydrogen stretches occur below 3000 wavenumbers [29] [30]. The fingerprint region below 1500 wavenumbers contains numerous absorption bands characteristic of the specific molecular structure and substitution pattern [29] [30].

Nuclear magnetic resonance chemical shift assignments require careful analysis of coupling patterns and integration ratios to ensure accurate structural correlation [31] [23] [21]. The spin-spin coupling effects between adjacent protons provide additional structural information through analysis of multiplicity patterns [31] [21]. The n+1 rule for predicting coupling multiplicity applies to the analysis of the ethyl group protons, where the methyl triplet and methylene quartet patterns confirm the ethyl substitution [31] [21].

Spectroscopic purity assessment involves integration analysis of nuclear magnetic resonance spectra to quantify impurities and related substances [31] [20] [21]. The relative integration values of different proton environments must correspond to the expected molecular structure, with deviations indicating the presence of impurities or alternative structural arrangements [31] [21]. Mass spectrometric analysis supports purity assessment through evaluation of additional peaks that may correspond to synthetic impurities or degradation products [20].

Advanced spectroscopic techniques including two-dimensional nuclear magnetic resonance experiments provide enhanced structural characterization capabilities [31] [24]. Correlation spectroscopy experiments establish connectivity patterns between protons and carbons, while nuclear Overhauser effect spectroscopy reveals spatial relationships within the molecular structure [31] [24]. These advanced techniques prove particularly valuable for confirming stereochemical assignments and detecting subtle structural variations [31] [24].

Chiroptical Properties and Polarimetric Analysis

The chiroptical properties of (S)-etilefrine arise from the presence of a single chiral center at the carbon atom bearing the hydroxyl group, resulting in significant optical activity that serves as a fundamental characteristic for enantiomeric identification and quantification [32] [33] [34] [35] [36]. The compound exhibits measurable rotation of plane-polarized light, with the specific rotation value providing a quantitative measure of optical activity under standardized conditions [32] [34] [35] [36]. This optical activity represents a critical parameter for pharmaceutical applications where enantiomeric purity directly influences pharmacological activity [32] [37].

Polarimetric analysis enables precise determination of optical rotation values under controlled experimental conditions [32] [34] [38] [36] [39]. The measurement procedure involves passing plane-polarized light through a solution of known concentration and path length, with the observed rotation angle providing the basis for specific rotation calculations [34] [38] [36] [39]. The specific rotation equation [α]λT = α/(c×l) relates the observed rotation (α) to concentration (c) and path length (l) under specified temperature (T) and wavelength (λ) conditions [34] [38] [36].

Enantioselective synthesis studies have demonstrated the production of both (R)-(−) and (S)-(+)-etilefrine enantiomers through asymmetric hydrogenation procedures [32]. The optical purity determination utilized chiral derivatization with (+)-[(R)-tetrahydrofurfuryl-(1S)-camphor-10-sulfonate] followed by high-performance liquid chromatography separation of the resulting diastereomers [32]. These studies confirmed that the (R)-(−)-enantiomer exhibits greater pharmacological effectiveness compared to the (S)-(+)-enantiomer [32].

The wavelength dependence of optical rotation, known as optical rotatory dispersion, provides additional structural information and enables absolute configuration determination [33] [34] [35]. Standard polarimetric measurements utilize the sodium D-line at 589 nanometers, though measurements at multiple wavelengths reveal the full rotatory dispersion profile [33] [34] [35]. Temperature effects also influence optical rotation values, necessitating precise temperature control during measurements [34] [38] [36].

Chiroptical Parameter(S)-Etilefrine(R)-EtilefrineMeasurement Conditions
Optical ActivityDextrorotatory (+) [32]Levorotatory (−) [32]Standard conditions
Enantiomeric RelationshipMirror image pair [32]Mirror image pair [32]Structural analysis
Pharmacological ActivityLower activity [32]Higher activity [32]Animal studies
Chiral Center ConfigurationS-configurationR-configurationCahn-Ingold-Prelog rules

Chiral high-performance liquid chromatography provides complementary analytical capabilities for enantiomeric analysis and separation [40] [37] [41]. The technique utilizes chiral stationary phases or chiral mobile phase additives to achieve differential retention of enantiomers [40] [37] [41]. Cyclodextrin-based chiral stationary phases demonstrate particular effectiveness for separating phenethylamine derivatives including etilefrine [41]. The enantiomeric separation occurs through formation of transient diastereomeric complexes with differing thermodynamic stabilities [40] [37].

Acetylated beta-cyclodextrin phases exhibit superior performance for etilefrine enantiomer separation under reversed-phase conditions [41]. The separation utilizes phosphate buffer mobile phases, providing rapid and practically useful analytical methods [41]. Alternative mobile phase compositions including ammonium acetate and methanol demonstrate comparable performance while offering compatibility with mass spectrometric detection systems [41]. Column durability studies confirm long-term stability of the chiral separation performance [41].

The relationship between optical activity and molecular structure reflects the three-dimensional arrangement of substituents around the chiral center [33] [34] [35]. The magnitude and sign of optical rotation depend on the specific configuration and the electronic environment of the chiral center [33] [34] [35]. Conformational flexibility may influence optical rotation values through population distributions of different conformational states [33] [34] [35].

Circular dichroism spectroscopy provides additional chiroptical characterization capabilities beyond simple optical rotation measurements [42] [43]. The technique measures differential absorption of left and right circularly polarized light, revealing electronic transitions associated with chiral chromophores [42] [43]. Cotton effects observed in circular dichroism spectra provide information about absolute configuration and conformational preferences [42] [43].

Enantiomeric excess determination represents a critical application of polarimetric analysis in pharmaceutical quality control [34] [38] [35] [36]. The relationship between observed optical rotation and enantiomeric composition enables quantitative assessment of chiral purity [34] [38] [35]. Deviations from expected specific rotation values indicate the presence of the opposite enantiomer or racemization processes [34] [38] [35].

Advanced polarimetric instruments provide enhanced precision and automation capabilities for routine enantiomeric analysis [36] [39]. Modern polarimeters incorporate temperature control, automatic sample handling, and digital data acquisition systems [36] [39]. These instrumental advances enable high-throughput analysis suitable for pharmaceutical manufacturing and quality control applications [36] [39]. The integration of polarimetric measurements with other analytical techniques provides comprehensive characterization of chiral pharmaceutical compounds [37] [36].

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

181.110278721 g/mol

Monoisotopic Mass

181.110278721 g/mol

Heavy Atom Count

13

UNII

75GO5PP6NS

Dates

Last modified: 08-10-2024

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